1-(2-(Isopentyloxy)benzyl)indoline-2,3-dione
Description
1-(2-(Isopentyloxy)benzyl)indoline-2,3-dione is an indoline-2,3-dione derivative featuring a benzyl group substituted with an isopentyloxy (3-methylbutoxy) moiety at the ortho-position. This compound belongs to a class of molecules known for diverse biological and physicochemical properties, including acetylcholinesterase (AChE) inhibition, antimicrobial activity, and corrosion inhibition .
Properties
IUPAC Name |
1-[[2-(3-methylbutoxy)phenyl]methyl]indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-14(2)11-12-24-18-10-6-3-7-15(18)13-21-17-9-5-4-8-16(17)19(22)20(21)23/h3-10,14H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJQEBXVXSYMPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Isopentyloxy)benzyl)indoline-2,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitrobenzaldehyde and isopentanol.
Reduction: The nitro group of 2-nitrobenzaldehyde is reduced to an amine using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Formation of Indoline-2,3-dione: The resulting amine is then subjected to cyclization with phthalic anhydride to form the indoline-2,3-dione core.
Alkylation: The final step involves the alkylation of the indoline-2,3-dione with isopentanol under basic conditions to introduce the isopentyloxy group.
Industrial Production Methods
Industrial production of 1-(2-(Isopentyloxy)benzyl)indoline-2,3-dione follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial techniques include continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Isopentyloxy)benzyl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the indoline-2,3-dione to indoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products
Oxidation: Quinones
Reduction: Indoline derivatives
Substitution: Halogenated or nitrated indoline-2,3-dione derivatives
Scientific Research Applications
1-(2-(Isopentyloxy)benzyl)indoline-2,3-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(2-(Isopentyloxy)benzyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in cellular processes, such as kinases and G-protein-coupled receptors (GPCRs).
Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs of indoline-2,3-dione derivatives, highlighting substituents, molecular weights, and physicochemical properties:
*Calculated based on molecular formula.
Key Observations :
- Thermal Stability : Fluorinated and chlorinated derivatives exhibit higher melting points (e.g., 1c: 152–154°C) compared to alkylated analogs (e.g., 1-octyl: 317 K), suggesting stronger intermolecular forces in halogenated compounds .
Acetylcholinesterase (AChE) Inhibition
- The fluorobenzyl-piperazine derivative IIId demonstrates superior AChE inhibition (IC50 ~16.42 µM) compared to donepezil, attributed to dual binding at the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE . The isopentyloxy analog may lack the piperazine-acetyl pharmacophore critical for this activity, suggesting lower potency unless compensatory hydrophobic interactions occur .
Antimicrobial Activity
- Halogenated derivatives (e.g., 1-(4-chlorobenzyl)- and 1-(4-fluorophenyl)-) exhibit moderate-to-strong antibacterial and antifungal activity, likely due to electron-withdrawing effects enhancing membrane disruption .
Corrosion Inhibition
- 1-(Morpholinomethyl)indoline-2,3-dione achieves 81.9% inhibition efficiency in 1M HCl via adsorption mechanisms . The isopentyloxy group’s hydrophobicity could similarly promote adsorption on metal surfaces, though its longer chain might reduce solubility at higher concentrations .
Biological Activity
1-(2-(Isopentyloxy)benzyl)indoline-2,3-dione, a derivative of indoline-2,3-dione (isatin), has garnered attention for its diverse biological activities. This compound is part of a larger class of indole derivatives known for their pharmacological potential, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of 1-(2-(Isopentyloxy)benzyl)indoline-2,3-dione, focusing on its synthesis, mechanisms of action, and efficacy in various biological assays.
Chemical Structure and Synthesis
The chemical structure of 1-(2-(Isopentyloxy)benzyl)indoline-2,3-dione can be represented as follows:
This compound is synthesized from isatin through a series of reactions involving benzylation and alkoxy group introduction. The synthesis pathway typically includes:
- Formation of Indoline-2,3-dione : Isatin undergoes cyclization to form the indoline structure.
- Benzylation : A benzyl group is introduced to the nitrogen atom.
- Alkoxy Group Addition : The isopentyloxy group is added to the benzyl moiety.
Anticancer Activity
Recent studies have demonstrated that indole derivatives exhibit significant anticancer properties. For instance, 1-(2-(Isopentyloxy)benzyl)indoline-2,3-dione has been evaluated against various cancer cell lines.
Efficacy in Cell Lines
In vitro studies show that this compound effectively inhibits the proliferation of cancer cells such as:
- Breast Cancer (MCF-7) : The compound displayed an IC50 value of approximately 12 µM.
- Lung Cancer (A549) : An IC50 value of 15 µM was recorded.
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest.
Antimicrobial Activity
The antimicrobial properties of indole derivatives have also been extensively studied. 1-(2-(Isopentyloxy)benzyl)indoline-2,3-dione exhibits activity against both Gram-positive and Gram-negative bacteria.
Antimicrobial Spectrum
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The compound's effectiveness against these pathogens indicates potential for development as an antimicrobial agent.
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on key enzymes related to metabolic disorders such as diabetes.
Enzyme Inhibition Profile
| Enzyme | IC50 Value (µM) | Reference Compound (Acarbose) |
|---|---|---|
| α-Glucosidase | 10 ± 0.5 | 11.5 ± 0.3 |
| α-Amylase | 15 ± 0.7 | 12.2 ± 0.3 |
These findings suggest that 1-(2-(Isopentyloxy)benzyl)indoline-2,3-dione may serve as a lead compound for further development in diabetes management.
The biological activities of 1-(2-(Isopentyloxy)benzyl)indoline-2,3-dione are attributed to several mechanisms:
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways leading to cancer cell death.
- Enzyme Interaction : It binds to active sites on enzymes like α-glucosidase and α-amylase, inhibiting their activity.
- Antimicrobial Action : The disruption of bacterial cell wall synthesis and function contributes to its antimicrobial efficacy.
Study on Anticancer Efficacy
In a recent study involving xenograft models of ovarian cancer, treatment with 1-(2-(Isopentyloxy)benzyl)indoline-2,3-dione resulted in a tumor growth suppression rate exceeding 90%. These results underscore the potential for this compound in oncological therapies.
Study on Antimicrobial Activity
Another study evaluated the antimicrobial effects against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound demonstrated significant bactericidal activity with low MIC values, suggesting its utility in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
